

Application Notes and Protocols for Dyeing Nylon Fabrics with Disperse Reactive Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 311*

Cat. No.: *B12378036*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of nylon (polyamide) fabrics with disperse reactive dyes. This class of dyes offers a combination of the desirable properties of both disperse and reactive dyes, leading to good leveling characteristics and high wet fastness properties on synthetic fibers like nylon.^{[1][2][3]} The protocols outlined below cover the necessary materials, equipment, and step-by-step procedures for pre-treatment, dyeing, and post-treatment of nylon fabrics, as well as methods for evaluating the quality of the dyeing.

Principle of Dyeing Nylon with Disperse Reactive Dyes

Disperse reactive dyes are hybrid molecules that contain a disperse dye chromophore and a reactive group. The dyeing mechanism for nylon involves a two-stage process:

- Diffusion and Adsorption: Initially, the non-ionic disperse dye portion of the molecule is sparingly soluble in water and exists as a fine dispersion.^[2] Under high-temperature conditions, the dye molecules diffuse from the aqueous phase and are adsorbed onto the surface of the hydrophobic nylon fibers.^[4]
- Covalent Bond Formation: The reactive group of the dye then forms a covalent bond with the terminal amino groups (-NH₂) of the nylon polymer chains.^[5] This reaction is typically

facilitated under weakly acidic to neutral pH conditions and elevated temperatures, resulting in excellent wash fastness.[5]

Experimental Protocols

Materials and Equipment

Materials:

- Nylon 6 or Nylon 6,6 fabric
- Disperse reactive dye (e.g., with a vinyl sulphone or monochlorotriazine reactive group)
- Dispersing agent
- Wetting agent
- Acetic acid (or other suitable acid for pH control)
- Sodium carbonate (for reduction clearing)
- Sodium hydrosulfite (for reduction clearing)
- Non-ionic detergent
- Distilled water

Equipment:

- Laboratory-scale dyeing machine (e.g., Mathis Labomat or similar)
- Spectrophotometer for color measurement
- Launder-Ometer for wash fastness testing
- Crockmeter for rubbing fastness testing
- Light fastness tester
- pH meter

- Analytical balance
- Glassware (beakers, graduated cylinders, pipettes)
- Heating and stirring apparatus

Pre-treatment of Nylon Fabric

Prior to dyeing, it is essential to scour the nylon fabric to remove any oils, waxes, and other impurities that may hinder uniform dye uptake.

- Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.
- Treat the fabric in this bath at 60-70°C for 20-30 minutes with a liquor ratio of 20:1 (20 parts liquid to 1 part fabric by weight).
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Allow the fabric to dry at room temperature or in a low-temperature oven.

Exhaust Dyeing Protocol

This protocol describes a typical exhaust dyeing process in a laboratory setting.

- Dye Bath Preparation:
 - Set the material-to-liquor ratio, typically between 10:1 and 20:1.[\[3\]](#)
 - Prepare the dye bath with the following components in the given order:
 - Dispersing agent (e.g., 0.5-1.0 g/L)
 - Wetting agent (e.g., 0.5 g/L)
 - Disperse reactive dye (e.g., 0.5-4.0% on mass of fabric, o.m.f.)
 - Adjust the pH of the dye bath to the desired level (typically pH 4-7) using acetic acid.[\[6\]](#)
[\[7\]](#)[\[8\]](#)

- Dyeing Procedure:
 - Introduce the pre-treated nylon fabric into the dye bath at a starting temperature of approximately 40-50°C.[5]
 - Increase the temperature to the target dyeing temperature (typically 90-100°C for disperse reactive dyes) at a rate of 1-2°C per minute.[6][7]
 - Maintain the dyeing at this temperature for 45-60 minutes to allow for dye diffusion and reaction.[8]
 - After the dyeing time has elapsed, cool the dye bath down to 60-70°C at a rate of 2°C per minute.
 - Drain the dye bath.

Post-treatment: Reduction Clearing

Reduction clearing is a critical step to remove unfixed dye from the fabric surface, which significantly improves wet fastness properties.[6]

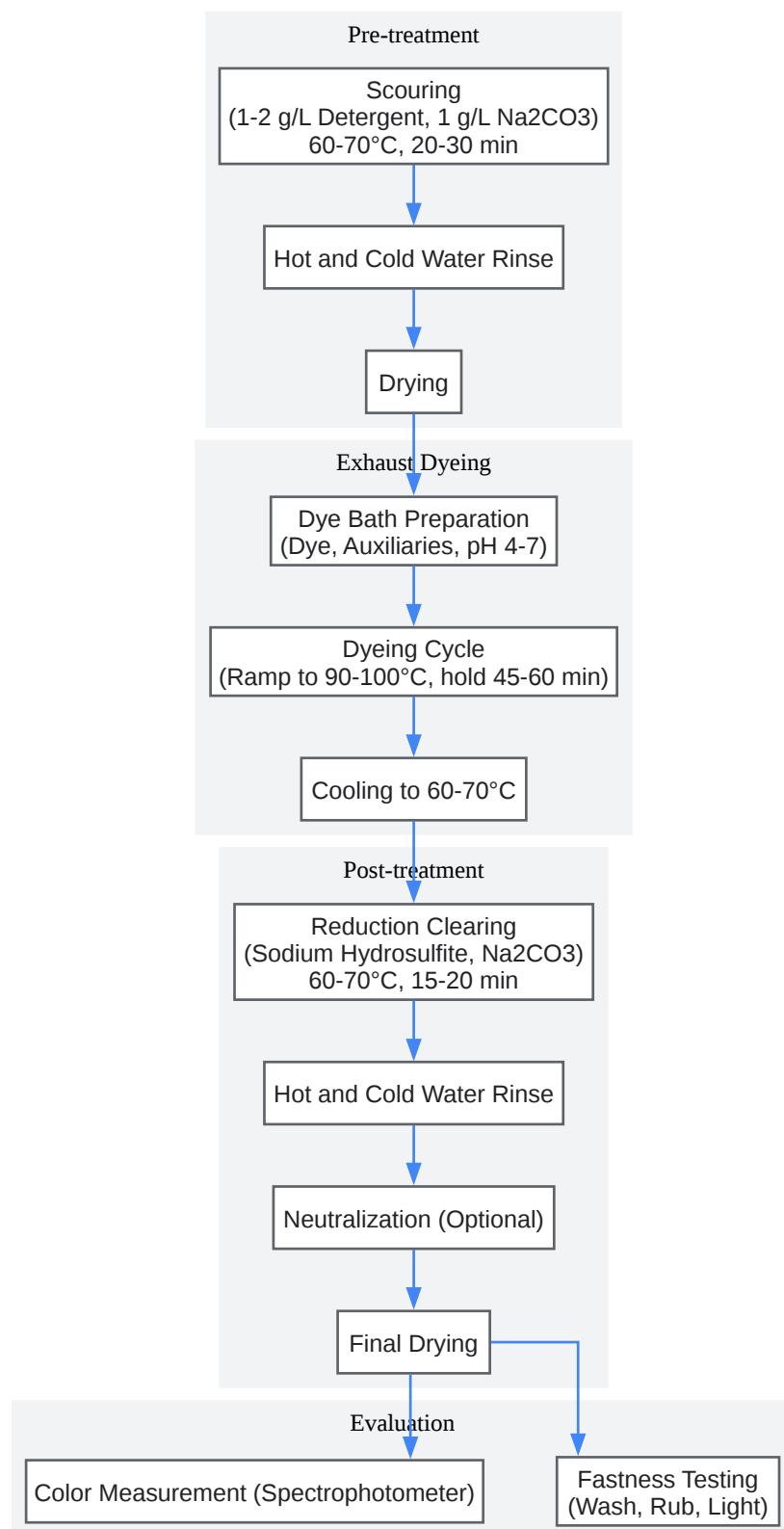
- Prepare a clearing bath containing:
 - 2 g/L Sodium hydrosulfite
 - 2 g/L Sodium carbonate
 - 1 g/L Non-ionic detergent
- Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.
- Rinse the fabric thoroughly with hot water and then cold water.
- Neutralize the fabric with a dilute solution of acetic acid if necessary.
- Final rinse with cold water.
- Dry the fabric at ambient temperature or in an oven at a low temperature.

Data Presentation

The following tables summarize typical quantitative data for the dyeing of nylon with disperse reactive dyes.

Table 1: Typical Dyeing Recipe and Process Parameters

Parameter	Value	Reference
Dye Concentration (% o.m.f.)	0.5 - 4.0	
Liquor Ratio	10:1 - 20:1	[9]
pH	4 - 7	[6][7][8]
Dispersing Agent (g/L)	0.5 - 2.0	[9]
Wetting Agent (g/L)	0.5 - 1.0	[9]
Dyeing Temperature (°C)	90 - 100	[6][7]
Dyeing Time (minutes)	45 - 60	[8]
Reduction Clearing Temperature (°C)	60 - 70	
Reduction Clearing Time (minutes)	15 - 20	


Table 2: Colorfastness Properties of Disperse Reactive Dyed Nylon

Fastness Property	Test Method	Typical Rating (Grade 1-5)	Reference
Washing Fastness (Color Change)	ISO 105 C06 / AATCC 61	4 - 5	[10] [11] [12] [13]
Washing Fastness (Staining)	ISO 105 C06 / AATCC 61	4 - 5	[10] [11] [12] [13]
Rubbing Fastness (Dry)	ISO 105 X12 / AATCC 8	4 - 5	[14] [11]
Rubbing Fastness (Wet)	ISO 105 X12 / AATCC 8	3 - 4	[14]
Light Fastness	ISO 105 B02 / AATCC 16	4 - 5	[10]

Note: Fastness ratings are on a scale of 1 to 5, where 5 represents excellent fastness.

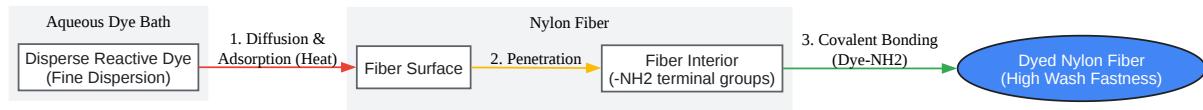

Mandatory Visualizations

Diagram 1: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for dyeing nylon with disperse reactive dyes.

Diagram 2: Chemical Interaction Pathway

[Click to download full resolution via product page](#)

Caption: Dye-fiber interaction pathway in disperse reactive dyeing of nylon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dyeing of Polyester Fibre, Vinyl Sulphone Reactive Dyes, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 9. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. ajer.org [ajer.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Dyeing Nylon Fabrics with Disperse Reactive Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378036#protocol-for-dyeing-nylon-fabrics-with-disperse-reactive-dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com